5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an aminoethyl group and two diethylamine groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with diethylamine and an appropriate aminoethylating agent. One common method involves the use of 1,2,4-triazole, diethylamine, and 1-chloro-2-aminoethane under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The diethylamine groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the aminoethyl and diethylamine groups.
5-(1-Aminoethyl)-1H-1,2,4-triazole: Similar structure but without the diethylamine groups.
N,N-Diethyl-1H-1,2,4-triazol-3-amine: Lacks the aminoethyl group.
Uniqueness
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both aminoethyl and diethylamine groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17N5 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6(3)9)11-12-8/h6H,4-5,9H2,1-3H3,(H,10,11,12) |
InChI Key |
GOSFTKRIORJFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.